molecular formula C15H20N2O2 B3320505 Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1246032-36-9

Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No.: B3320505
CAS No.: 1246032-36-9
M. Wt: 260.33 g/mol
InChI Key: GTLCKMQBICDJEG-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery. With the CAS number 1246032-36-9 and a molecular formula of C15H20N2O2, it features a unique three-dimensional scaffold that is prized for its ability to improve the physicochemical properties and selectivity of potential drug candidates . This compound is specifically designed as a synthetic intermediate. The benzyloxycarbonyl (Cbz) group on one nitrogen atom serves as a protecting group, allowing for selective functionalization at the secondary amine within the 2,5-diazaspiro[3.5]nonane core . This spirocyclic system is a key structural motif in developing therapeutics for neurological disorders. Research on closely related diazaspiro compounds shows their application as potent and selective ligands for the Dopamine D3 receptor, a target for treating conditions like schizophrenia and drug addiction . Furthermore, the 2,7-diazaspiro[3.5]nonane isomer is extensively documented as a critical scaffold for developing high-affinity ligands for Sigma-1 (S1R) and Sigma-2 (S2R) receptors, which are implicated in neuropathic pain, cancer, and neurodegenerative diseases . The rigid spiro structure enables precise spatial orientation of pharmacophoric groups, which is crucial for achieving receptor subtype selectivity and minimizing off-target interactions at other aminergic GPCRs . This product is intended for use as a key starting material or intermediate in multi-step organic synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-6-2-1-3-7-13)17-9-5-4-8-15(17)11-16-12-15/h1-3,6-7,16H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCKMQBICDJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857111
Record name Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246032-36-9
Record name Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2,5 Diazaspiro 3.5 Nonane 5 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections." For Benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate, the analysis focuses on the key bonds that form the spirocyclic system.

Primary strategic disconnections for the diazaspiro[3.5]nonane core typically target the C-N bonds of the azetidine (B1206935) and piperidine (B6355638) rings. A common strategy involves disconnecting the azetidine ring first, as four-membered rings are often more challenging to form. This leads to a piperidine-based intermediate containing a quaternary carbon center. A plausible retrosynthetic pathway could involve the following key transformations:

Disconnection 1 (C-N bond of Azetidine): The azetidine ring can be conceptually opened to reveal a 4,4-disubstituted piperidine intermediate. This precursor would possess two functional groups, such as a primary amine and a leaving group (e.g., a halide or tosylate) on adjacent carbons of the substituent, poised for intramolecular cyclization.

Disconnection 2 (Piperidine Ring Construction): The 4,4-disubstituted piperidine itself can be disconnected. A powerful approach for creating the required quaternary center is through a double alkylation of a suitable nitrogen-containing precursor or via a Michael addition-type cyclization.

Disconnection 3 (Protecting Groups): The benzyl and carboxylate groups are recognized as protecting groups (specifically, a Carboxybenzyl or "Cbz" group). This protecting group is stable under various reaction conditions but can be removed later in the synthetic sequence. The retrosynthesis simplifies the target to the unprotected 2,5-diazaspiro[3.5]nonane core.

This analysis points toward starting materials like 4-piperidone (B1582916) and various nitrogen-containing synthons, which are then elaborated through sequential bond-forming reactions to construct the spirocyclic framework.

Multicomponent Reactions and Cascade Processes in Spirocycle Construction

To enhance synthetic efficiency, chemists often employ multicomponent reactions (MCRs) and cascade (or domino) reactions. rsc.orgacs.orgresearchgate.net These processes allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. wikipedia.orgub.edu

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. wikipedia.org An intramolecular variant of this reaction can be envisioned for the synthesis of complex fused and spirocyclic systems. researchgate.netrsc.orgnih.gov For the diaza-spiro[3.5]nonane core, a hypothetical approach could involve an azomethine ylide as the 1,3-dipole.

The strategy would proceed as follows:

Precursor Synthesis: A precursor molecule is synthesized, which contains both the azomethine ylide source and the dipolarophile (typically an alkene or alkyne) tethered together. For the target spirocycle, this could be a suitably substituted piperidine derivative.

Ylide Formation: The azomethine ylide is generated in situ, often by the thermal or photochemical ring-opening of an aziridine (B145994) or by the condensation of an α-amino acid with an aldehyde.

Intramolecular Cycloaddition: The generated ylide rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered dipolarophile. This key step forms a new five-membered ring, which, after subsequent transformations (e.g., reduction), could yield the desired azetidine portion of the spirocycle. While direct formation of the four-membered azetidine ring via this method is not typical, the resulting pyrrolidine (B122466) ring from the cycloaddition can be a strategic intermediate for subsequent ring contraction or rearrangement to achieve the final diazaspiro[3.5]nonane skeleton.

This approach offers excellent control over stereochemistry, which is a significant advantage in the synthesis of complex molecules. nih.gov

Tandem reactions, where a sequence of transformations occurs consecutively in a single pot, are highly desirable for building molecular complexity. wikipedia.org The synthesis of spirocycles is particularly amenable to such strategies. acs.orgrsc.org A potential tandem reaction for constructing the diazaspiro[3.5]nonane framework could involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

For example, a reaction sequence could begin with 4-piperidone, which undergoes a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile. mdpi.com The resulting product is an electrophilic alkene that can then react with a nucleophile in an intramolecular fashion. If the nucleophile is part of a side chain attached to the piperidine nitrogen, a tandem Michael-addition/cyclization cascade can lead directly to the formation of the second ring, creating the spiro center. Such cascade reactions are highly efficient in constructing complex polycyclic systems from simple starting materials in a single operation. nih.govrsc.org

Divergent Synthetic Pathways to Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate

A divergent synthetic strategy is a powerful approach where a common, late-stage intermediate is used to generate a library of structurally related compounds. mdpi.com This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For the target compound, a divergent approach would involve the synthesis of an orthogonally protected 2,5-diazaspiro[3.5]nonane core.

Orthogonal protecting groups are those that can be removed under different conditions, allowing for selective deprotection and functionalization of one nitrogen atom in the presence of the other. For instance, one nitrogen could be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while the other is protected with a Cbz (carboxybenzyl) group, which is removed by hydrogenolysis.

A synthetic route described for related diazaspirocycles involves a multi-step sequence that can be adapted for this purpose. researchgate.net The synthesis of an orthogonally protected intermediate, such as tert-butyl 2-benzyl 2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate, would allow for the selective removal of either the Boc or Cbz group. This common intermediate then serves as a branching point to synthesize a variety of derivatives, including the title compound, by reacting the newly freed amine with different electrophiles.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reactant stoichiometry is crucial for maximizing yield and minimizing side products. researchgate.netbohrium.com

The choice of solvent can dramatically influence the outcome of a reaction by affecting reactant solubility, reaction rates, and even the reaction pathway itself. researchgate.netresearchgate.net In the synthesis of spirocyclic systems, polar aprotic solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) are often used for cyclization steps involving nucleophilic substitution, as they can solvate cations while leaving anions relatively free to react. google.com

Temperature control is equally critical. While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of undesired byproducts. For instance, in cascade reactions, precise temperature control may be necessary to ensure that each step in the sequence proceeds selectively. mdpi.comresearchgate.net Lowering the temperature can sometimes isolate an intermediate in a cascade that would otherwise be transient at higher temperatures. rsc.org

The table below illustrates hypothetical optimization data for a key cyclization step in the synthesis of a diazaspiro[3.5]nonane precursor, showing how solvent and temperature can affect the yield.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1DCM252445
2Acetonitrile601268
3THF651085
4DMF80892
5Toluene1101275

As indicated by the data, a polar aprotic solvent like DMF at an elevated temperature provides the optimal conditions for this hypothetical transformation, leading to a high yield in a shorter reaction time.

Influence of Protecting Group Strategies (e.g., Benzyl and Boc)

The two most common carbamate (B1207046) protecting groups utilized in this context are the Benzyl carbamate (Cbz or Z) and the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com The title compound, this compound, features a Cbz group protecting the nitrogen at the 5-position.

Benzyl Carbamate (Cbz): The Cbz group, introduced by Max Bergmann and Leonidas Zervas, is a cornerstone of amine protection. masterorganicchemistry.com It is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability under a wide range of conditions, including those that are acidic or basic. masterorganicchemistry.com Its removal, however, is most effectively and mildly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). masterorganicchemistry.comorganic-chemistry.org This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

tert-Butyloxycarbonyl (Boc): The Boc group is another prevalent amine protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is stable towards most nucleophiles and bases, making it compatible with many reaction conditions. organic-chemistry.org Unlike the Cbz group, it is labile under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), readily cleave the tert-butyl C-O bond to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged to prevent side reactions. masterorganicchemistry.com

The differential stability of the Cbz and Boc groups allows for an "orthogonal protection" strategy. masterorganicchemistry.com In the context of a 2,5-diazaspiro[3.5]nonane scaffold, one nitrogen can be protected with a Cbz group and the other with a Boc group. This allows for the selective removal of one protecting group while the other remains intact. For instance, treatment with acid would deprotect the Boc-protected amine, leaving the Cbz-protected amine available for subsequent chemical modification. Conversely, catalytic hydrogenation would remove the Cbz group in the presence of the Boc group. This orthogonal approach is fundamental for the stepwise and controlled synthesis of complex, differentially substituted diazaspiro[3.5]nonane derivatives. researchgate.net

Protecting GroupAbbreviationTypical Installation ReagentKey Cleavage ConditionsStability
Benzyl carbamateCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comStable to acidic and basic conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.comStable to basic conditions and hydrogenation

Stereoselective Synthesis and Diastereocontrol

The synthesis of spirocyclic compounds with defined stereochemistry presents a significant challenge due to the presence of a quaternary spirocenter. Achieving control over the three-dimensional arrangement of atoms (stereocontrol) is crucial for developing molecules with specific biological activities. Several strategies have been developed for the enantio- and diastereoselective synthesis of spirocyclic systems, which are applicable to the 2,5-diazaspiro[3.5]nonane framework.

Chiral Auxiliary-Mediated Synthesis: One effective method involves the use of a chiral auxiliary—a temporary, chiral molecule that is incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, C₂-symmetric cycloalkane-1,2-diols have been successfully employed as chiral auxiliaries to achieve enantio- and diastereoselective alkylation and reduction of spirocyclic diones. rsc.org These stereochemically defined diones can then serve as versatile precursors for the synthesis of chiral diazaspirocycles.

Substrate-Controlled Diastereoselection: In this approach, one or more existing stereocenters within the starting material guide the formation of new stereocenters. Intramolecular reactions are particularly powerful for this purpose, as the conformational constraints of the tethered reactant favor specific transition states. A notable example is the dearomatising intramolecular diamination of phenols bearing pendant urea (B33335) nucleophiles, which can generate complex spirotricyclic systems with high levels of stereocontrol in a single, complexity-generating step. rsc.orgwhiterose.ac.uk Such strategies, which rely on the inherent structural features of the substrate, can be adapted to control the stereochemistry of the diazaspiro[3.5]nonane core.

Reagent-Controlled Synthesis: This strategy employs external chiral reagents, catalysts, or ligands to influence the stereochemical course of a reaction. The diastereoselective aza-Henry reaction provides a relevant example, where chiral N-tert-butanesulfinyl aldimines react with nitroalkanes to create precursors for nitrogen-containing heterocycles with high diastereoselectivity. ua.es This methodology can be applied to construct stereodefined fragments that are later elaborated into the final spirocyclic structure. Similarly, catalytic methods for oxidative C–N bond formation, such as intramolecular olefin aziridination, can furnish unique bicyclic aziridine intermediates that undergo selective nucleophilic ring-opening, providing access to polyfunctionalized amines with excellent diastereocontrol. nih.gov

StrategyKey PrincipleExample Application/ConceptReference
Chiral AuxiliaryA temporary chiral group directs stereoselective transformations.Use of C₂-symmetric diols for asymmetric alkylation to form chiral spiro-diones. rsc.org
Substrate ControlExisting stereocenters in the molecule dictate the stereochemistry of new centers.Intramolecular dearomatising diamination of phenols to create complex spirocycles. rsc.orgwhiterose.ac.uk
Reagent ControlAn external chiral reagent or catalyst determines the stereochemical outcome.Diastereoselective aza-Henry reaction using chiral N-tert-butanesulfinyl imines. ua.es

Chemical Reactivity and Mechanistic Investigations of Benzyl 2,5 Diazaspiro 3.5 Nonane 5 Carboxylate

Exploration of Nucleophilic and Electrophilic Transformations

The chemical behavior of benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate is characterized by the differential reactivity of its two nitrogen centers. The secondary amine in the piperidine (B6355638) ring is nucleophilic, while the nitrogen of the azetidine (B1206935) ring is protected by the electron-withdrawing Cbz group, rendering it significantly less reactive towards electrophiles.

The unprotected secondary amine readily participates in nucleophilic reactions, such as alkylation and acylation. nih.govchemicalforums.comresearchgate.netnih.gov For instance, it can be alkylated with various alkyl halides, a reaction that is influenced by the nature of the electrophile and the reaction conditions. The use of a base like potassium carbonate is often employed to neutralize the acid generated during the reaction. chemicalforums.com Similarly, acylation of the secondary amine can be achieved using acyl chlorides or other activated carboxylic acid derivatives, leading to the formation of amides. rsc.orgacgpubs.org These transformations are fundamental in diversifying the structure and exploring the structure-activity relationships of diazaspiro[3.5]nonane-based compounds.

The azetidine ring, part of the spirocyclic system, is known for its considerable ring strain, which influences its reactivity. rsc.orgresearchgate.netresearchgate.netrsc.org While the Cbz group diminishes the nucleophilicity of the azetidine nitrogen, activation of this nitrogen can lead to ring-opening reactions, a topic that will be explored in a subsequent section. The reactivity of the azetidine nitrogen can be unleashed upon deprotection, making it available for further functionalization.

Deprotection Strategies for the Benzyl Carbamate (B1207046) Moiety

The removal of the benzyl carbamate (Cbz) protecting group is a crucial step in the synthetic utility of benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, unmasking the second amino group for further reactions. Several methods are available for the deprotection of Cbz groups, with hydrogenolysis and acid-mediated cleavage being the most common. total-synthesis.comnih.govorganic-chemistry.org

Hydrogenolysis: This is a widely used and often mild method for Cbz deprotection. total-synthesis.com The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The process involves the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. A key advantage of this method is its orthogonality to many other protecting groups, although care must be taken with substrates containing other reducible functional groups. nih.gov

Acid-Mediated Deprotection: Treatment with strong acids can also effect the removal of the Cbz group. Reagents such as hydrogen bromide in acetic acid or trifluoroacetic acid are commonly employed. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups in the molecule.

Alternative Deprotection Methods: Other less common but potentially useful methods for Cbz deprotection include the use of low-carbon alcohols, such as methanol (B129727) or ethanol, which can be effective for certain heterocyclic compounds. researchgate.neteurekaselect.com These methods offer milder and potentially more selective alternatives to traditional approaches.

Ring-Opening and Rearrangement Pathways

The strained four-membered azetidine ring in the diazaspiro[3.5]nonane skeleton is susceptible to ring-opening reactions, particularly upon activation. rsc.orgresearchgate.netresearchgate.netrsc.org While the Cbz-protected nitrogen is generally stable, activation, for instance by protonation or Lewis acids, can facilitate nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. nih.govamanote.commdpi.comnih.govmdpi.com The regioselectivity of such ring-opening reactions would be influenced by steric and electronic factors within the spirocyclic system.

Skeletal rearrangements are also a possibility for spirocyclic systems, often driven by the release of ring strain or the formation of more stable carbocation intermediates. acs.orgnih.govnih.govnih.govlibretexts.orgyoutube.com For instance, under certain conditions, a 1,2-migration could lead to a ring expansion or contraction, transforming the diazaspiro[3.5]nonane core into a different heterocyclic system. While specific examples for this compound are not extensively documented in the literature, the principles of carbocation rearrangements suggest that treatment with strong acids could potentially initiate such transformations. nih.govlibretexts.orgyoutube.com The stability of the resulting carbocation would be a key determinant of the reaction pathway.

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of the 2,5-diazaspiro[3.5]nonane framework and its subsequent reactions are governed by intricate mechanistic details. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the stereochemical outcomes.

Transition State Analysis in Spirocyclization Reactions

The formation of the spirocyclic core of 2,5-diazaspiro[3.5]nonane derivatives likely proceeds through an intramolecular cyclization. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the transition states of such reactions. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com For a spirocyclization, the transition state geometry will dictate the stereochemical outcome if chiral centers are formed. The analysis would involve identifying the lowest energy pathway by comparing the energies of various possible transition state structures. Factors such as steric hindrance and orbital overlap play a critical role in determining the favored transition state.

Role of Intermediates in Cascade Processes

The synthesis of complex molecules containing the diazaspiro[3.5]nonane scaffold may involve cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. mdpi.com In such processes, the initial product of one reaction becomes the substrate for the next. The nature of the intermediates, which could be carbocations, radicals, or other reactive species, is critical to the outcome of the cascade. For instance, the formation of a carbocation intermediate could be followed by a series of rearrangements and cyclizations to build the final complex structure. nih.govlibretexts.orgyoutube.comdigitellinc.com The understanding and control of these reactive intermediates are key to the successful design of efficient and elegant synthetic routes.

Computational Chemistry and Molecular Modeling of Benzyl 2,5 Diazaspiro 3.5 Nonane 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. aps.org By approximating the electron density, DFT calculations can elucidate the distribution of electrons within Benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate, which is fundamental to understanding its stability and reactivity. mdpi.com

Detailed research findings from DFT studies on related nitrogen-containing heterocyclic systems reveal key electronic characteristics. nih.gov Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms and the phenyl ring, while the LUMO is often distributed over the carbonyl group and the aromatic system. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions susceptible to chemical attack. mdpi.com Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity profile.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (B3LYP/6-311G++(d,p))

ParameterCalculated ValueImplication
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.7 eVSuggests high kinetic stability
Chemical Hardness (η)2.85 eVMeasures resistance to charge transfer
Electronegativity (χ)3.65 eVDescribes electron-attracting tendency
Electrophilicity Index (ω)2.34 eVQuantifies electrophilic character

Conformational Analysis and Energy Landscapes of the Spirocyclic System

The spirocyclic core of this compound imparts significant conformational rigidity compared to acyclic analogues. acs.org However, the four-membered azetidine (B1206935) ring and the six-membered piperidine (B6355638) ring still possess conformational flexibility. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The azetidine ring is puckered to relieve ring strain.

Conformational analysis using computational methods involves systematically exploring the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This analysis reveals the relative energies of different conformations and the energy barriers to their interconversion. rsc.org For this molecule, key conformational variables include the puckering of both rings and the orientation of the benzyl carboxylate substituent, which can be either axial or equatorial relative to the piperidine ring. The interplay between these factors creates a complex energy landscape. The most stable conformer will be the one that minimizes steric hindrance and torsional strain.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
1 Chair (piperidine), Equatorial (substituent)0.0095.5
2 Chair (piperidine), Axial (substituent)2.504.4
3 Twist-Boat (piperidine), Equatorial (substituent)5.500.1

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. bohrium.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes the positions and velocities of atoms over time. youtube.com

An MD simulation of this molecule would typically involve placing it in a simulated box of solvent (e.g., water or an organic solvent) and running the simulation for a duration of nanoseconds to microseconds. rsc.org Analysis of the resulting trajectory can reveal important dynamic properties. Root Mean Square Deviation (RMSD) can be monitored to assess conformational stability, while Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. Furthermore, MD simulations can explore how the molecule interacts with solvent molecules and how its conformation fluctuates around the minimum energy states at a given temperature. rsc.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation

ParameterSettingPurpose
Force FieldGAFF, OPLS-AADefines the potential energy function of the system
Solvent ModelTIP3P (for water)Explicitly models the solvent environment
System Temperature300 KSimulates physiological or room temperature conditions
System Pressure1 atmSimulates standard atmospheric pressure
Simulation Time100 nsDuration of the simulation to observe dynamic events
Time Step2 fsIntegration time step for solving equations of motion

Prediction of Spectroscopic Properties

Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. DFT methods are particularly effective for this purpose. researchgate.net

For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to experimental values, can help assign signals and confirm the proposed structure and its dominant conformation.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies corresponding to specific bond stretches (e.g., C=O of the carbamate (B1207046), N-H of the secondary amine, C-H of the aromatic ring) can be identified and compared with experimental IR data to verify the presence of key functional groups.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon AtomCalculated Shift (ppm)Hypothetical Experimental Shift (ppm)
Carbonyl (C=O)155.8155.2
Spiro Carbon40.139.7
Piperidine C (adjacent to N-Boc)45.244.8
Azetidine C (adjacent to N-H)52.552.0
Benzyl CH₂67.967.3
Aromatic C (ipso)136.5136.1

In Silico Mechanistic Studies

In silico mechanistic studies employ computational methods to explore the pathways of chemical reactions. For this compound, this could involve investigating its synthesis or its reactions with other molecules. DFT is a primary tool for these studies, as it can be used to map out the potential energy surface of a reaction, locating reactants, products, intermediates, and, crucially, transition states. researchgate.net

Table 5: Hypothetical Calculated Energies for a Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+18.5
Products-10.2

This data would suggest a reaction with a moderate activation barrier that is thermodynamically favorable.

Derivatization Strategies and Analogue Synthesis Based on the Benzyl 2,5 Diazaspiro 3.5 Nonane 5 Carboxylate Scaffold

Modification at the Piperidine (B6355638) Nitrogen (N-alkylation, N-acylation)

The secondary amine of the piperidine ring in Benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate is a prime site for introducing structural diversity through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic characteristics.

N-alkylation: Standard N-alkylation protocols can be readily applied to the piperidine nitrogen. These methods typically involve the reaction of the diazaspiro compound with an alkyl halide (R-X) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A variety of alkyl groups, including simple alkyl chains, substituted benzyl groups, and more complex heterocyclic moieties, can be introduced using this method. Reductive amination offers an alternative and often milder approach, where the diazaspiro compound is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-acylation: The piperidine nitrogen can be readily acylated using a range of acylating agents. Acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine (B92270) are commonly employed to introduce acyl groups. Amide coupling reagents, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be used to couple carboxylic acids to the piperidine nitrogen, forming a diverse array of amides. This approach is particularly valuable for building larger and more complex molecules.

Reaction TypeReagents and ConditionsProduct
N-alkylationAlkyl halide (R-X), Base (e.g., K2CO3), Solvent (e.g., DMF)N-alkylated piperidine derivative
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)3)N-alkylated piperidine derivative
N-acylationAcyl chloride (RCOCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2)N-acylated piperidine derivative
Amide CouplingCarboxylic acid (RCOOH), Coupling agent (e.g., HATU), Base (e.g., DIPEA)N-acylated piperidine derivative
Table 1: General Conditions for N-alkylation and N-acylation of the Piperidine Nitrogen.

Functionalization of the Azetidine (B1206935) Ring System

The azetidine ring of the 2,5-diazaspiro[3.5]nonane scaffold is a strained four-membered ring, which imparts unique reactivity that can be harnessed for further functionalization. While the carbamate (B1207046) protection at the N5-position reduces the nucleophilicity of the azetidine nitrogen, the ring itself can be a target for modification.

One potential strategy involves the ring-opening of the azetidine. Under certain conditions, particularly with activation of the N-carbamate, the azetidine ring can undergo nucleophilic attack, leading to the formation of functionalized piperidine derivatives. For example, treatment with strong acids in the presence of a nucleophile could potentially lead to cleavage of one of the C-N bonds of the azetidine ring. However, such reactions need to be carefully controlled to achieve selectivity and avoid decomposition.

Another approach to functionalize the azetidine ring could involve reactions at the C3 and C4 positions, although this is synthetically challenging due to the lack of inherent reactivity at these saturated carbons. Introduction of functional groups prior to the formation of the diazaspirocycle is a more common strategy to achieve substitution on the azetidine ring.

Introduction of Diverse Substituents on the Benzyl Moiety

The benzyl group of the carbamate offers a readily modifiable handle for introducing a wide range of substituents to probe interactions with biological targets. Standard electrophilic aromatic substitution reactions can be employed to functionalize the phenyl ring.

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), Friedel-Crafts alkylation (with an alkyl halide and a Lewis acid like AlCl₃), and Friedel-Crafts acylation (with an acyl chloride and a Lewis acid) can be used to introduce substituents at the ortho, meta, and para positions of the benzyl ring. The directing effects of the existing substituent need to be considered to predict the regioselectivity of these reactions. Subsequent chemical transformations of the newly introduced groups (e.g., reduction of a nitro group to an amine) can further expand the chemical diversity.

Alternatively, a more versatile approach involves the synthesis of the diazaspiro scaffold with pre-functionalized benzyl chloroformates. This allows for the incorporation of a wider variety of substituents on the benzyl moiety without subjecting the core diazaspiro structure to potentially harsh reaction conditions.

ReactionTypical ReagentsSubstituent Introduced
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃-Br
Friedel-Crafts AlkylationR-Cl, AlCl₃-R (alkyl)
Friedel-Crafts AcylationRCOCl, AlCl₃-COR (acyl)
Table 2: Examples of Electrophilic Aromatic Substitution Reactions on the Benzyl Moiety.

Synthesis of Library Compounds for Structure-Activity Relationship (SAR) Studies

To systematically explore the chemical space around the Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate scaffold and to understand how structural modifications impact biological activity, the synthesis of compound libraries is essential. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological effects. nih.gov

A combinatorial or parallel synthesis approach can be employed to generate a library of derivatives. This involves systematically varying the substituents at the key modification points identified in the previous sections: the piperidine nitrogen, the azetidine ring (if feasible), and the benzyl moiety. For example, a library could be constructed by reacting the core diazaspiro scaffold with a diverse set of alkylating agents, acylating agents, and carboxylic acids to explore the effect of different groups at the piperidine nitrogen. Similarly, a collection of substituted benzyl chloroformates can be used to generate a library of analogues with diverse functionalities on the benzyl group.

The biological activity of each compound in the library is then evaluated in a relevant assay. The resulting data is analyzed to identify trends and establish a clear SAR. For instance, it might be found that bulky hydrophobic groups at the piperidine nitrogen enhance activity, while polar groups on the benzyl ring are detrimental. This information is invaluable for the rational design of more potent and selective compounds. While specific SAR studies on this compound are not extensively reported, studies on related diazaspiro compounds have demonstrated the importance of such systematic modifications for optimizing biological activity. nih.gov

Development of Prodrugs or Bioisosteres of the Carbamate Group

Prodrugs: A prodrug is an inactive or less active compound that is converted into the active form in the body. The benzyl carbamate itself can be considered a prodrug moiety if the free azetidine nitrogen is required for biological activity. The rate of cleavage of the benzyl carbamate can be modulated by introducing electron-donating or electron-withdrawing groups on the benzyl ring, thereby influencing the stability of the carbamate and the release of the active amine. For example, a p-nitrobenzyl carbamate is more labile and can be cleaved under reductive conditions, which could be exploited for targeted drug release in hypoxic environments such as solid tumors. researchgate.net

Bioisosteres: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the benzyl carbamate with a bioisostere can improve metabolic stability, alter solubility, or modify binding interactions. For instance, the carbamate linkage could be replaced with a more stable amide or a sulfonamide group. The entire benzyl carbamate group could also be replaced with other nitrogen protecting groups that offer different cleavage conditions or physicochemical properties. The choice of a suitable bioisostere depends on the specific therapeutic goal and the desired pharmacological profile. nih.govdrughunter.com

Exploration of Biological Activities and Molecular Interactions in Vitro Studies

Investigation of Benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate and its Derivatives as Chemical Probes

Derivatives of the diazaspiro[3.5]nonane scaffold are utilized as chemical probes to investigate biological systems. Due to their rigid, defined structures, these molecules can be adapted to bind with high specificity to biological targets. By modifying the core structure, for instance at the nitrogen positions of the 2,5-diazaspiro[3.5]nonane moiety, researchers can synthesize a library of compounds. These can then be used to probe the function of specific proteins or pathways. For example, attaching fluorescent tags or biotin (B1667282) to a diazaspiro[3.5]nonane derivative that shows affinity for a particular receptor allows for the visualization and isolation of that receptor from cellular lysates, thereby facilitating a deeper understanding of its biological role.

High-Throughput Screening for Novel Biological Targets

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying compounds that interact with a specific biological target. Libraries of diverse small molecules are rapidly tested for their ability to modulate the activity of a target protein or a cellular process. The 2,5-diazaspiro[3.5]nonane scaffold, as a "privileged" structure, is a valuable component of such libraries. Its derivatives are screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover novel biological activities. For instance, a library containing various diazaspiro[3.5]nonane derivatives could be screened in a cell-based assay to identify compounds that inhibit the proliferation of cancer cells. Subsequent studies would then focus on identifying the specific molecular target of the active compounds.

Enzyme Inhibition and Receptor Binding Assays (e.g., KRAS G12C inhibition by related derivatives)

One of the most significant applications of diazaspiro[3.5]nonane derivatives has been in the development of inhibitors for challenging drug targets. Notably, derivatives of the isomeric 2,7-diazaspiro[3.5]nonane have been identified as potent covalent inhibitors of KRAS G12C, a mutated protein implicated in several cancers. In these studies, enzyme inhibition assays are crucial for determining the potency of the compounds. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

Receptor binding assays are also employed to determine the affinity of these compounds for their targets. For example, radioligand binding assays have been used to evaluate the affinity of diazaspiro compounds for sigma receptors. In such assays, a radiolabeled ligand known to bind to the receptor is competed with the test compound, allowing for the determination of the test compound's binding affinity (Ki).

Table 1: Example Data from In Vitro Assays of Diazaspiro[3.5]nonane Derivatives

Compound Class Target Assay Type Key Findings
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives KRAS G12C Enzyme Inhibition Potent covalent inhibition of KRAS G12C.

Studies on Molecular Target Engagement and Binding Affinities

Confirming that a compound binds to its intended target within a cellular environment is a critical step. Cellular thermal shift assays (CETSA) are a powerful tool for this purpose. This method relies on the principle that a protein's thermal stability is altered upon ligand binding. Cells are treated with the compound of interest and then heated. The amount of soluble protein remaining at different temperatures is then quantified, often by Western blotting or other detection methods. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement. This technique could be applied to confirm that Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate or its derivatives engage their intended molecular targets in intact cells.

Cellular Assays for Investigating Cellular Pathways (In Vitro)

Once a compound is known to bind to a specific target, cellular assays are used to understand its effects on downstream signaling pathways. For derivatives of diazaspiro[3.5]nonane that inhibit KRAS G12C, for example, researchers would investigate the impact on the MAPK signaling pathway, which is regulated by KRAS. This can be done by measuring the phosphorylation status of downstream proteins like ERK using techniques such as Western blotting or ELISA. Other cellular assays might assess endpoints such as cell proliferation, apoptosis (programmed cell death), or cell cycle progression to build a comprehensive picture of the compound's cellular effects. For instance, compounds might be tested for their ability to induce apoptosis in cancer cell lines using flow cytometry-based assays.

In Vitro Metabolic Stability Assessment (e.g., in liver microsomes)

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties. In vitro assays using liver microsomes are a standard method for assessing this. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. A test compound, such as a derivative of this compound, is incubated with liver microsomes (from humans or other species) and the decrease in its concentration over time is measured. This data is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an early indication of how quickly the compound might be metabolized in the body. For example, studies on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have shown that structural modifications can lead to compounds with high metabolic stability in both human and mouse liver microsomes. researchgate.net

Table 2: Example of Metabolic Stability Data for a Diazaspiro[3.5]nonane Derivative

Compound Test System Parameter Result

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Pre Clinical Contexts

Elucidating Key Pharmacophoric Features of the Spirocyclic Scaffold

While the 2,5-diazaspiro[3.5]nonane scaffold is a recognized pharmacophore element in medicinal chemistry due to its rigid, three-dimensional structure, specific pharmacophoric features essential for the biological activity of Benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate have not been elucidated. A pharmacophore model would require a set of active and inactive molecules to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement responsible for biological activity. Such a study for this specific compound has not been published.

Computational Approaches to SAR/SPR (e.g., QSAR, Docking Studies)

A search for computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking, specifically focused on Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, did not yield any results. QSAR studies require a dataset of compounds with measured biological activities to build a predictive model. Molecular docking studies would necessitate a known biological target and would be used to predict the binding mode and affinity of the compound. While the compound is mentioned in patents targeting RET kinase, no specific docking studies for this molecule have been made public.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of diazaspiro[3.5]nonane cores, including the title compound, represents a significant challenge in organic chemistry, primarily due to the steric hindrance associated with the spirocyclic center. Early synthetic routes were often multi-step endeavors with modest yields. However, recent years have witnessed notable progress in the development of more efficient and stereoselective methodologies.

Key advancements include the use of intramolecular cyclization strategies, which have proven effective in constructing the rigid bicyclic framework. researchgate.net Furthermore, the development of orthogonally protected diazaspiro[3.5]nonane building blocks has been a crucial breakthrough. researchgate.net These intermediates allow for selective functionalization at different nitrogen positions, a critical feature for creating diverse libraries of compounds for biological screening. While specific high-yield, scalable syntheses for Benzyl (B1604629) 2,5-diazaspiro[3.5]nonane-5-carboxylate are not extensively detailed in publicly available research, the general advancements in the synthesis of related analogs provide a solid foundation for its production.

Table 1: Comparison of Synthetic Strategies for Diazaspiroalkanes

MethodKey FeaturesAdvantagesChallenges
Multi-step Linear Synthesis Traditional approach involving sequential bond formation.Well-established reactions.Often lengthy, low overall yield, and limited stereocontrol.
Intramolecular Cyclization Formation of the spirocyclic core in a single step from a linear precursor.Increased efficiency, potential for stereocontrol.Requires carefully designed precursors.
Use of Orthogonally Protected Intermediates Introduction of different protecting groups on the nitrogen atoms.Allows for selective and differential functionalization.May add extra steps for protection and deprotection.

Outlook on Potential Applications in Chemical Biology and Drug Discovery Research

The rigid, three-dimensional structure of the diaza-spiro[3.5]nonane scaffold makes it an attractive candidate for applications in chemical biology and drug discovery. The spatial arrangement of the nitrogen atoms provides a unique platform for mimicking the presentation of functional groups in biological targets.

One of the most promising areas of application is in the development of central nervous system (CNS) therapeutics. The diazaspiro core is being explored as a bioisostere for the piperazine (B1678402) moiety, a common fragment in many CNS-active drugs. kara5.live By replacing the more flexible piperazine ring with a rigid diazaspiro[3.5]nonane, researchers aim to enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to improved efficacy and reduced side effects. kara5.live

Preliminary investigations into related diazaspiro compounds have suggested potential as sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders. Furthermore, early-stage research has hinted at the antimicrobial and anticancer properties of some diazaspiro derivatives, although these findings require substantial further validation.

Table 2: Potential Therapeutic Targets for Diaza-Spiro[3.5]nonane Derivatives

Therapeutic AreaPotential Target(s)Rationale
Neurology/Psychiatry Sigma Receptors, Dopamine Transporter, Serotonin ReceptorsBioisosteric replacement for piperazine, rigid scaffold for improved selectivity.
Oncology To be determinedPreliminary evidence of cytotoxic activity in some derivatives.
Infectious Diseases To be determinedEarly indications of antimicrobial properties.

Identification of Unaddressed Research Questions and Challenges

Despite the promising outlook, the field of diaza-spiro[3.5]nonane chemistry, and specifically research on Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, is still in its nascent stages. Several key questions and challenges remain to be addressed:

Scalable and Stereoselective Synthesis: While progress has been made, the development of robust, scalable, and stereoselective synthetic routes remains a primary hurdle for the widespread adoption of this scaffold in drug discovery programs.

Comprehensive Biological Profiling: There is a significant lack of publicly available data on the biological activity of this compound. Systematic screening against a broad range of biological targets is necessary to uncover its full therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are required to understand how modifications to the diaza-spiro[3.5]nonane core and its substituents affect biological activity. This knowledge is crucial for the rational design of more potent and selective analogs.

Pharmacokinetic and Toxicological Profiling: For any promising derivative, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for its advancement as a potential drug candidate.

Prospects for Further Exploration of Diaza-Spiro[3.5]nonane Chemistry

The future of diaza-spiro[3.5]nonane chemistry is bright, with numerous avenues for further exploration. The inherent structural novelty of this scaffold offers a unique opportunity to explore new chemical space, a critical endeavor in an era where the discovery of truly novel drugs is becoming increasingly challenging.

Future research will likely focus on:

Development of Novel Synthetic Methodologies: The design of new catalytic and asymmetric methods for the synthesis of diaza-spiro[3.5]nonanes will be a key area of focus.

Library Synthesis and High-Throughput Screening: The generation of diverse libraries of diaza-spiro[3.5]nonane derivatives for high-throughput screening will accelerate the identification of new biological activities.

Computational Modeling: In silico studies, including molecular docking and dynamics simulations, can aid in the rational design of new derivatives with enhanced affinity and selectivity for specific biological targets. nih.gov

Application in Probe Development: The unique conformational properties of diaza-spiro[3.5]nonanes make them interesting candidates for the development of chemical probes to study biological processes.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate?

  • The synthesis typically involves spirocyclic amine scaffold formation followed by carboxylate protection. For example, tert-butyl or benzyl groups are commonly used as protecting agents for nitrogen atoms in diazaspiro systems to prevent undesired side reactions during coupling steps . Key intermediates like 2,5-diazaspiro[3.5]nonane can be synthesized via cyclization reactions using oxetan-3-one or similar ketones, with triacetoxy sodium borohydride as a selective reducing agent .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography (via SHELX programs) is essential for confirming the spirocyclic geometry and stereochemistry . LCMS (e.g., m/z 757 [M+H]+ in ) and HPLC (retention time analysis under acidic conditions) validate purity and molecular weight. NMR (1H/13C) resolves proton environments, particularly distinguishing benzyl ester protons and spirocyclic nitrogen environments .

Q. How can researchers optimize the removal of the benzyl protecting group without degrading the spirocyclic core?

  • Catalytic hydrogenation (H₂/Pd-C) under mild conditions (room temperature, ethanol solvent) is preferred. Alternatively, acidic hydrolysis (e.g., HCl in dioxane) can cleave the benzyl ester while preserving the diazaspiro framework, as demonstrated in related spirocyclic carboxylates .

Advanced Research Questions

Q. What strategies address low yields in spirocyclic amine formation during synthesis?

  • Mechanistic insights : Steric hindrance at the spiro center may slow cyclization. Computational modeling (e.g., DFT studies) can predict transition-state energetics to guide solvent selection (e.g., dichloroethane for improved solubility) and catalyst optimization . Experimental adjustments : Stepwise addition of ketones (e.g., oxetan-3-one) and reducing agents (e.g., triacetoxy sodium borohydride) enhances reaction efficiency, as shown in analogous diazaspiro syntheses .

Q. How does the spirocyclic structure influence biological activity in receptor binding studies?

  • The rigid spiro[3.5]nonane scaffold enforces specific conformations, enhancing selectivity for targets like sigma receptors. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit varying intrinsic activity depending on substituent placement, suggesting that the benzyl carboxylate group in the 2,5-isomer may modulate binding affinity through steric or electronic effects .

Q. What methods resolve contradictions in crystallographic vs. computational structural models?

  • Multi-technique validation : Compare X-ray data (SHELXL-refined) with DFT-optimized geometries to identify discrepancies. For example, torsional angles in the benzyl ester moiety may differ due to crystal packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can researchers improve enantiomeric purity in asymmetric syntheses of this compound?

  • Chiral auxiliaries : Use enantiopure oxetan-3-ol derivatives during spirocyclization. Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) have been employed in related diazaspiro systems to achieve >90% ee .

Methodological Notes

  • Key references : Prioritize peer-reviewed journals (e.g., ACS Chemical Neuroscience ) and patents (EP 4374877 ) for synthetic protocols.
  • Data interpretation : Cross-reference LCMS/HPLC results with synthetic intermediates to trace byproducts (e.g., deprotected amines or ester hydrolysis products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.